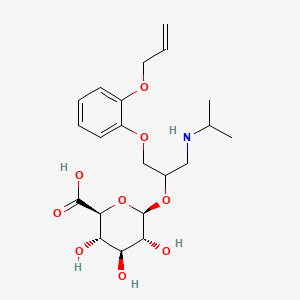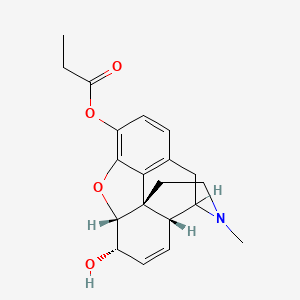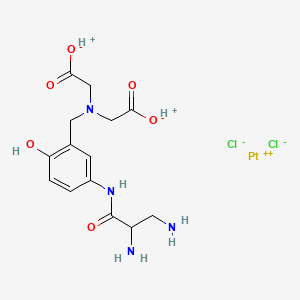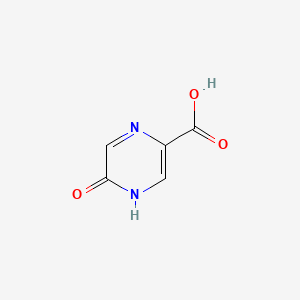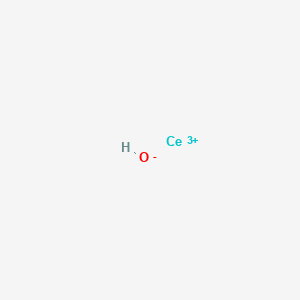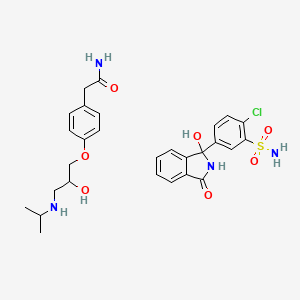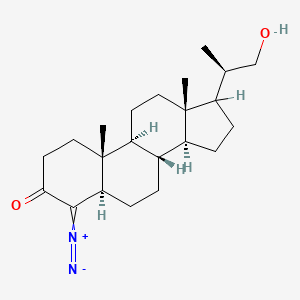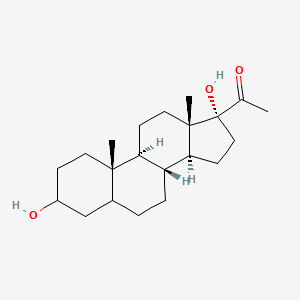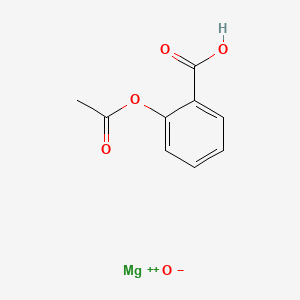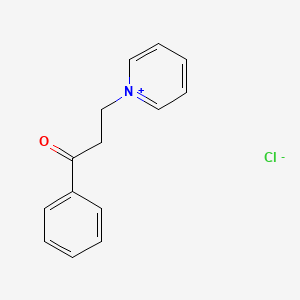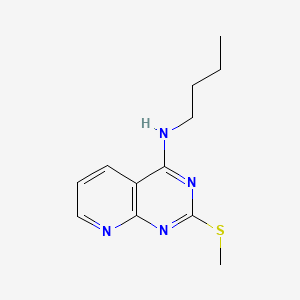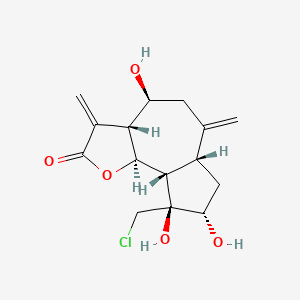
Chlorohyssopifolin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorohyssopifolin B is a natural product found in Centaurea scoparia with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Chlorohyssopifolin B, a guaiane-type sesquiterpene lactone, has shown promising results in cytotoxic studies. Research indicates that compounds like this compound, derived from plants like Centaurea hyssopifolia, exhibit significant cytotoxic activity against human tumor cells. This activity is primarily attributed to the structure of these compounds, where the presence of a chlorinated atom intensifies their cytostatic effect, particularly in inducing apoptosis in leukemia cells (Estévez-Sarmiento et al., 2020). A study from 1980 also found that compounds like this compound inhibit DNA synthesis, contributing to their cytostatic properties (González et al., 1980).
Structural and Chemical Analysis
Further understanding of this compound's structure has been established through chemical analysis. For instance, a study performed direct comparisons and chemical transformations to determine the absolute stereochemistry of this compound (González et al., 1976). Such structural analyses are crucial in understanding the biological activity and potential therapeutic applications of these compounds.
Pharmacological Effects and Potential Therapeutic Applications
This compound's pharmacological effects extend beyond its cytotoxic properties. Research into similar chloroquine compounds has revealed a range of biochemical properties that may have therapeutic applications in various diseases, including cancer (Solomon & Lee, 2009). These studies highlight the potential of this compound and related compounds in enhancing the efficacy of traditional cancer therapies.
Propriétés
Numéro CAS |
38290-03-8 |
|---|---|
Formule moléculaire |
C15H19ClO5 |
Poids moléculaire |
314.76 g/mol |
Nom IUPAC |
(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-4,8,9-trihydroxy-3,6-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-9(17)11-7(2)14(19)21-13(11)12-8(6)4-10(18)15(12,20)5-16/h8-13,17-18,20H,1-5H2/t8-,9-,10-,11+,12-,13-,15+/m0/s1 |
Clé InChI |
YIFQICREHIVCKL-YWDFAVMRSA-N |
SMILES isomérique |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)O |
SMILES |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
SMILES canonique |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
Synonymes |
chlorohyssopifolin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


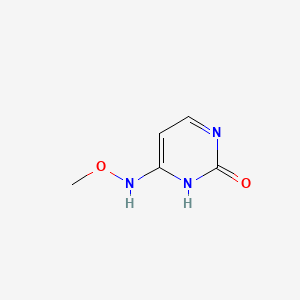
![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
